molecular formula C8H11NOS B049605 1-(Acetylthiomethyl)cyclopropaneacetonitrile CAS No. 152922-72-0

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Cat. No. B049605
CAS RN: 152922-72-0
M. Wt: 169.25 g/mol
InChI Key: UTKQJRWEYCKICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .


Synthesis Analysis

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .


Chemical Reactions Analysis

1-(Acetylthiomethyl)cyclopropaneacetonitrile is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.


Physical And Chemical Properties Analysis

The molecular weight of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .

properties

IUPAC Name

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKQJRWEYCKICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Synthesis routes and methods

Procedure details

The first step comprises converting the starting material 1,1-cyclopropanedimethanol II into the corresponding cyclic sulfite III by using thionyl chloride and in the presence of a base such as diisopropylethylamine. The cyclic sulfite III is treated with catalytic amount of sodium iodide and sodium cyanide to obtain the compound 1-(hydroxymethyl)cyclopropaneacetonitrile IV, which is converted into the corresponding mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile V, by using methanesulfonyl chloride in the presence of a base. Compound V is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the compound 1-(acetylthiomethyl)-cyclopropaneacetonitrile VI. In the last step, compound VI is converted into 1-(mercaptomethyl)cyclopropaneacetic acid VII by reacting compound VI in a biphasic solvent system comprising toluene and aqueous NaOH for 16-18 hours.
Name
mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.